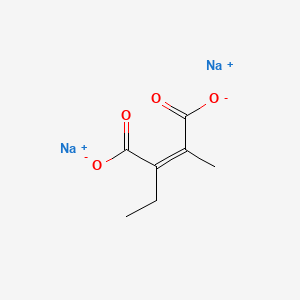
3-O-Methyl Fulvestrant
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-O-Methyl Fulvestrant is a derivative of Fulvestrant, a selective estrogen receptor degrader (SERD) used primarily in the treatment of hormone receptor-positive metastatic breast cancer. This compound is designed to bind to estrogen receptors, leading to their degradation and subsequent inhibition of estrogen signaling pathways, which are crucial for the growth of certain types of breast cancer cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-O-Methyl Fulvestrant involves several key steps, starting from the parent compound, Fulvestrant. The primary synthetic route includes:
Protection of Hydroxyl Groups: The hydroxyl groups at positions 3 and 17 of Fulvestrant are protected using suitable protecting groups.
Methylation: The protected Fulvestrant undergoes methylation at the 3-position using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
Deprotection: The protecting groups are then removed to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key steps include:
- Use of large-scale reactors for protection and methylation reactions.
- Efficient purification techniques such as recrystallization and chromatography to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions: 3-O-Methyl Fulvestrant undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized at specific positions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert ketone or aldehyde groups back to alcohols.
Substitution: The methyl group at the 3-position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as Dess-Martin periodinane or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can regenerate alcohols .
Aplicaciones Científicas De Investigación
3-O-Methyl Fulvestrant has several scientific research applications, including:
Chemistry: Used as a model compound to study the effects of methylation on the activity of estrogen receptor degraders.
Biology: Investigated for its potential to inhibit estrogen receptor signaling in various cell lines.
Medicine: Explored as a therapeutic agent for hormone receptor-positive breast cancer, particularly in cases where resistance to other treatments has developed.
Industry: Utilized in the development of new SERDs with improved efficacy and safety profiles
Mecanismo De Acción
3-O-Methyl Fulvestrant exerts its effects by binding to estrogen receptors in cancer cells. This binding leads to the downregulation and degradation of the receptors, preventing estrogen from activating its signaling pathways. The molecular targets include estrogen receptors, and the pathways involved are those related to estrogen signaling and cell proliferation .
Comparación Con Compuestos Similares
Fulvestrant: The parent compound, also a selective estrogen receptor degrader.
Elacestrant: Another SERD with similar mechanisms but different pharmacokinetic properties.
G1T48: An oral SERD currently in development with promising preclinical results
Uniqueness: 3-O-Methyl Fulvestrant is unique due to its specific methylation at the 3-position, which can influence its binding affinity and degradation efficiency compared to other SERDs. This modification may result in different pharmacokinetic and pharmacodynamic profiles, potentially offering advantages in certain therapeutic contexts .
Propiedades
Número CAS |
1221256-46-7 |
|---|---|
Fórmula molecular |
C33H49F5O3S |
Peso molecular |
620.8 g/mol |
Nombre IUPAC |
(7R,8R,9S,13S,14S,17S)-3-methoxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C33H49F5O3S/c1-31-18-16-27-26-13-12-25(41-2)22-24(26)21-23(30(27)28(31)14-15-29(31)39)11-8-6-4-3-5-7-9-19-42(40)20-10-17-32(34,35)33(36,37)38/h12-13,22-23,27-30,39H,3-11,14-21H2,1-2H3/t23-,27-,28+,29+,30-,31+,42?/m1/s1 |
Clave InChI |
QRQZOWKZNIIWRQ-VNXSLSSRSA-N |
SMILES |
CC12CCC3C(C1CCC2O)C(CC4=C3C=CC(=C4)OC)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)[C@@H](CC4=C3C=CC(=C4)OC)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F |
SMILES canónico |
CC12CCC3C(C1CCC2O)C(CC4=C3C=CC(=C4)OC)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F |
Sinónimos |
(7α,17β)-3-methoxy-7-[9-[(4,4,5,5,5-pentafluoropentyl)sulfinyl]nonyl]estra-1,3,5(10)-trien-17-ol; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![7-[(5R,6S)-6-Hydroxy-2,2-dimethyl-1,3-dioxepan-5-yl]-1,4,7,10-tetraazacyclododecane-1-carboxaldehyde](/img/structure/B585896.png)


